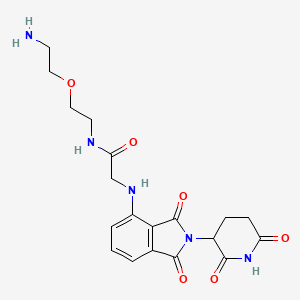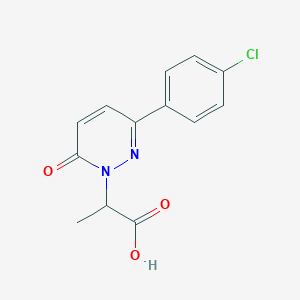
Spiropiperidine 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secreted phosphoprotein 1 involves recombinant DNA technology. The gene encoding secreted phosphoprotein 1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography .
Industrial Production Methods
Industrial production of secreted phosphoprotein 1 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using large-scale chromatography systems. The production process is optimized to ensure high yield and purity of the protein .
Chemical Reactions Analysis
Types of Reactions
Secreted phosphoprotein 1 undergoes various chemical reactions, including phosphorylation, glycosylation, and proteolytic cleavage. These post-translational modifications are essential for its biological activity and stability .
Common Reagents and Conditions
Phosphorylation: Kinases such as casein kinase II are commonly used to phosphorylate secreted phosphoprotein 1 under physiological conditions.
Glycosylation: Glycosyltransferases catalyze the addition of sugar moieties to the protein in the endoplasmic reticulum and Golgi apparatus.
Proteolytic Cleavage: Proteases such as thrombin and matrix metalloproteinases cleave secreted phosphoprotein 1 to generate bioactive fragments.
Major Products Formed
The major products formed from these reactions include phosphorylated, glycosylated, and cleaved forms of secreted phosphoprotein 1, each with distinct biological functions .
Scientific Research Applications
Secreted phosphoprotein 1 has a wide range of scientific research applications:
Chemistry: It is used as a model protein to study post-translational modifications and protein-protein interactions.
Biology: Secreted phosphoprotein 1 is involved in cell adhesion, migration, and signaling, making it a valuable tool for studying cellular processes.
Medicine: It serves as a biomarker for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. .
Mechanism of Action
Secreted phosphoprotein 1 exerts its effects by binding to integrins and CD44 receptors on the cell surface. This interaction activates various signaling pathways, including the PI3K/AKT and MAPK pathways, leading to changes in cell behavior such as proliferation, migration, and survival . Secreted phosphoprotein 1 also interacts with matrix metalloproteinases, modulating the extracellular matrix and promoting tumor invasion and metastasis .
Comparison with Similar Compounds
Secreted phosphoprotein 1 belongs to the small integrin-binding ligand N-linked glycoprotein (SIBLING) family, which includes other proteins such as dentin matrix protein 1, bone sialoprotein, and matrix extracellular phosphoglycoprotein . Compared to these proteins, secreted phosphoprotein 1 is unique in its ability to bind to multiple integrins and CD44, making it a versatile regulator of cell-matrix interactions . Additionally, secreted phosphoprotein 1 is more widely expressed in various tissues and has a broader range of biological functions .
Properties
Molecular Formula |
C24H34N4O3 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
cyclopropyl 4-[3-methyl-1-(3-methylphenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H34N4O3/c1-18-4-3-5-20(16-18)28-17-25(2)22(29)24(28)10-14-26(15-11-24)19-8-12-27(13-9-19)23(30)31-21-6-7-21/h3-5,16,19,21H,6-15,17H2,1-2H3 |
InChI Key |
ZZZVRFJGTJAHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CN(C(=O)C23CCN(CC3)C4CCN(CC4)C(=O)OC5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
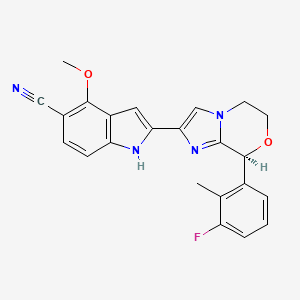
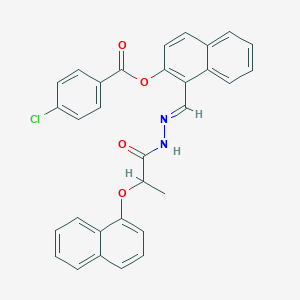
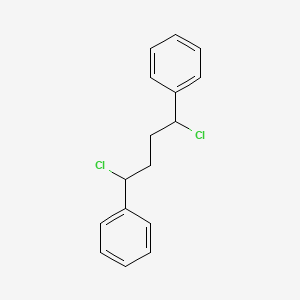

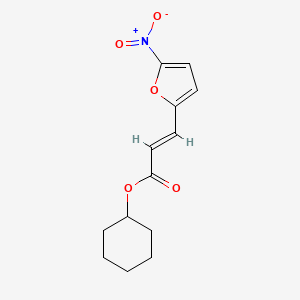
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
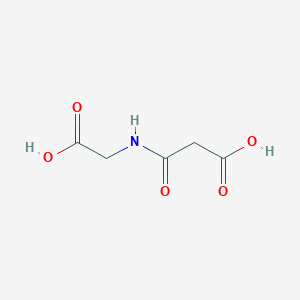
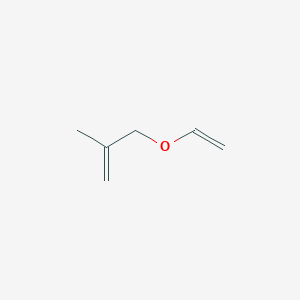
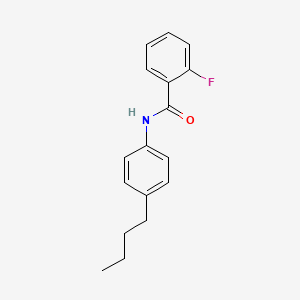

![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
